An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide
An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed analysis of the molecular conformation, crystal packing, and intermolecular interactions of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide, a member of the broadly significant arylsulfonamide class of compounds. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes data from its close structural isomers, N-(2-chlorophenyl)-4-methylbenzenesulfonamide and various other substituted N-(aryl)arylsulfonamides, to build a predictive model of its solid-state architecture. The core of this analysis focuses on the characteristic hydrogen bonding motifs that dictate the supramolecular assembly of these molecules, offering insights into their physicochemical properties relevant to drug design and materials science.
Introduction: The Significance of Sulfonamide Structures
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of antibacterial, and other therapeutic agents.[1] The efficacy and bioavailability of these drugs are intrinsically linked to their solid-state properties, which are governed by the intricate network of intermolecular interactions within the crystal lattice.[2] Understanding the precise three-dimensional arrangement of atoms and the nature of non-covalent forces, particularly hydrogen bonds, is paramount for predicting solubility, stability, and ultimately, the biological activity of these compounds. This guide delves into the structural nuances of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide, a molecule poised at the intersection of several key substituent effects that influence crystal packing.
Experimental & Methodological Framework
To provide a robust predictive model for the target compound, we will draw upon established experimental protocols for the synthesis and crystallographic analysis of closely related arylsulfonamides.
Synthesis Protocol
The synthesis of N-(aryl)arylsulfonamides is typically achieved through a nucleophilic substitution reaction between an arylsulfonyl chloride and an appropriate aniline derivative. The following is a representative procedure adapted from the synthesis of analogous compounds.[3][4]
Step-by-Step Synthesis:
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Reaction Setup: 2-chloro-4-methylaniline is dissolved in a suitable solvent, such as pyridine or in the presence of an aqueous solution of sodium carbonate to act as a base.
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Addition of Sulfonyl Chloride: 4-methylbenzenesulfonyl chloride is added portion-wise to the stirred solution of the aniline derivative at room temperature.
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Reaction Monitoring: The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography.
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Work-up: Upon completion, the reaction mixture is poured into ice-cold water. The resulting precipitate of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide is collected by vacuum filtration.
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Purification: The crude product is washed with water and recrystallized from a suitable solvent, such as ethanol, to yield purified crystals.
Causality Behind Experimental Choices:
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The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
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Recrystallization from a solvent like ethanol is a standard technique for purifying solid organic compounds, allowing for the formation of well-ordered crystals suitable for X-ray diffraction studies.
Single-Crystal X-ray Diffraction: The Gold Standard for Structural Elucidation
The definitive determination of the crystal structure is achieved through single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow:
Caption: Workflow for Single-Crystal X-ray Diffraction.
Molecular and Crystal Structure Analysis: A Predictive Approach
Based on the analysis of its isomers, N-(2-chlorophenyl)-4-methylbenzenesulfonamide[5] and other related structures, we can predict the key structural features of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide.
Molecular Conformation
The molecule is expected to adopt a non-planar conformation, with a significant twist around the S-N bond. This is a characteristic feature of N-(aryl)arylsulfonamides. The C-SO2-NH-C torsion angle is a critical parameter defining this conformation. For instance, in the closely related N-(2-chlorophenyl)-4-methylbenzenesulfonamide, this torsion angle is -54.8(2)°.[5] The presence of the additional methyl group at the 4-position of the chlorophenyl ring in the target compound is not expected to drastically alter this fundamental conformational preference.
The dihedral angle between the two aromatic rings is another important descriptor of the molecular shape. In N-(2-chlorophenyl)-4-methylbenzenesulfonamide, this angle is 71.6(1)°.[5] This significant tilt between the rings is a common feature driven by the steric hindrance and electronic effects of the substituents.
Crystallographic Parameters: An Isomeric Comparison
The following table presents the crystallographic data for two isomers of the target compound, providing a reasonable expectation for its own crystallographic parameters.
| Parameter | 4-Chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide[3] | 4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide[4] |
| Formula | C14H14ClNO2S | C14H14ClNO2S |
| Mr | 295.77 | 295.77 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/c | P1 |
| a (Å) | 10.544 (1) | 8.1200 (8) |
| b (Å) | 10.674 (1) | 8.1832 (8) |
| c (Å) | 25.196 (3) | 10.985 (1) |
| α (°) ** | 90 | 95.81 (1) |
| β (°) | 96.83 (1) | 96.92 (1) |
| γ (°) | 90 | 106.82 (1) |
| V (ų) ** | 2815.6 (5) | 686.46 (11) |
| Z | 8 | 2 |
The Supramolecular Architecture: Deciphering the Hydrogen Bonding Network
The crystal packing of N-(aryl)arylsulfonamides is predominantly directed by a network of hydrogen bonds.[6]
Intermolecular N-H···O Hydrogen Bonds: The Dimeric Synthon
The most prominent and structurally defining interaction in this class of compounds is the intermolecular hydrogen bond between the sulfonamide N-H group of one molecule and a sulfonyl oxygen atom (O=S) of a neighboring molecule.[7] This interaction is highly directional and leads to the formation of centrosymmetric dimers.
Hydrogen Bond Geometry (Predicted):
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N—H···O=S | ~0.86 | ~2.1-2.4 | ~2.9-3.2 | ~160-170 |
D = Donor atom (N), H = Hydrogen, A = Acceptor atom (O). Data is estimated based on related structures.
These dimers then pack in the crystal lattice to form the extended solid-state structure.
Caption: Dimer formation via N-H···O hydrogen bonds.
Intramolecular N-H···Cl Interaction: A Conformation-Guiding Force
A noteworthy feature observed in the crystal structure of N-(2-chlorophenyl)-4-methylbenzenesulfonamide is the presence of an intramolecular N-H···Cl hydrogen bond.[5] This interaction, although weaker than the intermolecular N-H···O bond, plays a significant role in stabilizing the observed conformation of the molecule by creating a five-membered ring. It is highly probable that a similar intramolecular interaction exists in the target compound, N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide, due to the presence of the ortho-chloro substituent.
Conclusion and Future Perspectives
This technical guide has presented a comprehensive, albeit predictive, analysis of the crystal structure and hydrogen bonding of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide. By leveraging high-quality crystallographic data from its close isomers, we have been able to construct a detailed model of its likely molecular conformation and supramolecular assembly. The key takeaways are the anticipated non-planar geometry, the dominant role of intermolecular N-H···O hydrogen bonds in forming centrosymmetric dimers, and the potential for a conformation-stabilizing intramolecular N-H···Cl interaction.
The insights provided herein are valuable for researchers in the fields of medicinal chemistry and materials science, as they offer a rational basis for understanding the solid-state properties of this important class of compounds. Definitive crystallographic studies on the title compound are warranted to validate these predictions and to further refine our understanding of the subtle interplay of substituent effects on the crystal packing of arylsulfonamides.
References
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Nirmala, P. G., Foro, S., Gowda, B. T., & Fuess, H. (2010). N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o188. [Link]
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Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2010). 4-Chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2329. [Link]
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Sainz-Díaz, C. I., Martínez-Martínez, F. J., & Hernández-Laguna, A. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 234-242. [Link]
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Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o800. [Link]
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Gowda, B. T., Foro, S., & Fuess, H. (2010). 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2000. [Link]
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Perlovich, G. L., Ryzhakov, A. M., Tkachev, V. V., Hansen, L. K., & Raevsky, O. A. (2008). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 776-785. [Link]
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Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(4), o988. [Link]
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Gowda, B. T., Foro, S., & Fuess, H. (2009). In the crystal structure of the title compound, C14H14ClNO2S, the two aromatic rings are tilted relative to each other by 45.8 (1)°. In the crystal, inversion dimers linked by pairs of N—H⋯O hydrogen bonds occur. Acta Crystallographica Section E: Structure Reports Online, 65(4), o800. [Link]
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Gowda, B. T., Foro, S., & Fuess, H. (2010). 2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1466. [Link]
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